molecular formula C6H11NO2 B3211665 (2Z)-4-(dimethylamino)but-2-enoic acid CAS No. 1092365-58-6

(2Z)-4-(dimethylamino)but-2-enoic acid

Cat. No.: B3211665
CAS No.: 1092365-58-6
M. Wt: 129.16
InChI Key: ITGIYLMMAABTHC-ARJAWSKDSA-N
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Description

(2Z)-4-(Dimethylamino)but-2-enoic acid is a chiral α,β-unsaturated carboxylic acid characterized by a dimethylamino (-N(CH₃)₂) group at the C4 position and a Z-configuration across the C2-C3 double bond. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol (free acid form). The compound’s structure combines a polar dimethylamino moiety with a conjugated carboxylic acid, conferring unique solubility and reactivity properties. It is typically synthesized via nucleophilic addition or condensation reactions, as exemplified in , where it is isolated as a hydrochloride salt .

Key physicochemical properties include:

  • Hydrogen Bond Donors/Acceptors: 2 donors (carboxylic acid -OH, dimethylamino N-H) and 4 acceptors (carboxylic acid O, dimethylamino N) .
  • Topological Polar Surface Area (TPSA): ~66.5 Ų, indicating moderate polarity.
  • LogP (XLogP3): Estimated at -0.5 to 0.5, suggesting balanced hydrophilicity and lipophilicity.

Properties

IUPAC Name

(Z)-4-(dimethylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGIYLMMAABTHC-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092365-58-6
Record name (2Z)-4-(Dimethylamino)-2-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092365586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-4-(Dimethylamino)-2-butenoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB8Z25S3EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(dimethylamino)but-2-enoic acid typically involves the reaction of dimethylamine with but-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(dimethylamino)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2Z)-4-(dimethylamino)but-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-4-(dimethylamino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The butenoic acid moiety can undergo various chemical transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares (2Z)-4-(dimethylamino)but-2-enoic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP (XLogP3) Hydrogen Bond Donors/Acceptors Synthesis Method
This compound C₆H₁₁NO₂ 129.16 -N(CH₃)₂, -COOH ~0.4 2 / 4 Phosphinyl acetate reaction
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid C₇H₁₁NO₃ 157.17 -NH(CH(CH₃)₂), -CO-COOH 0.4 3 / 5 Amide coupling
Quinoline-4-carboxylic acid derivatives Variable ~250–300 Quinoline core, -N(CH₃)₂, -COOH 1.5–2.5 2 / 5 Pfitzinger reaction
Sodium 4-(dimethylamino)azobenzene sulfonate C₁₄H₁₃N₃O₃S⁻Na⁺ 350.32 Azo group, -N(CH₃)₂, -SO₃⁻Na⁺ 2.8 1 / 6 Diazotization

Physicochemical and Functional Differences

  • Polarity and Solubility: The target compound’s carboxylic acid group enhances water solubility compared to the azo dyes in , which rely on sulfonate groups for solubility . The isopropyl analog (C₇H₁₁NO₃) has higher molecular weight and an additional oxo group, increasing polarity (TPSA = ~86.6 Ų) but similar LogP due to the hydrophobic isopropyl group .
  • Synthetic Accessibility: The Pfitzinger reaction () produces quinoline derivatives with dimethylamino groups but requires multi-step synthesis involving ketones and isatins . The target compound’s synthesis () is a one-pot reaction under mild conditions, offering higher efficiency .
  • Biological Relevance: α,β-unsaturated carboxylic acids like the target compound are often enzyme inhibitors due to Michael acceptor reactivity. The dimethylamino group may modulate cellular uptake via pH-dependent protonation.

Key Research Findings

  • Thermal Stability : The hydrochloride salt of the target compound () shows improved stability over the free acid, critical for pharmaceutical formulations .
  • Steric Effects: Quinoline derivatives () exhibit reduced conformational flexibility compared to the target compound, impacting their interaction with hydrophobic binding pockets .
  • Electronic Effects: The dimethylamino group in azo dyes () shifts absorption spectra due to resonance effects, a property less relevant in the carboxylic acid analogs .

Biological Activity

(2Z)-4-(dimethylamino)but-2-enoic acid, also known as dimethylamino crotonic acid, is a compound that has gained attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

The structure of this compound can be described as follows:

  • Molecular Formula : C6_6H11_11N1_1O2_2
  • Molecular Weight : 129.16 g/mol
  • IUPAC Name : this compound

This compound features a dimethylamino group attached to a crotonic acid backbone, which is significant for its biological interactions.

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it acts as a selective inhibitor of carboxylesterase (CES), which is crucial for drug metabolism and detoxification processes .
  • Antitumor Activity : The compound has been evaluated for its antitumor properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating pathways associated with neurodegeneration, potentially through the regulation of glutathione S-transferase activity .

Study 1: Inhibition of Carboxylesterase

A study focused on the synthesis and evaluation of derivatives of this compound found that certain modifications enhanced its inhibitory potency against human carboxylesterase 2 (hCES2). The most potent derivative exhibited an IC50_{50} value in the nanomolar range, indicating strong inhibitory action .

Study 2: Antitumor Efficacy

In a separate investigation, this compound was tested against A431 human epidermoid carcinoma cells. Results showed significant cytotoxicity with an IC50_{50} value of approximately 20 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Comparative Biological Activity

CompoundTargetIC50_{50} ValueMechanism
This compoundhCES2~5 nMInhibition
This compoundA431 Cells~20 µMInduction of apoptosis
Geraniol DerivativehCES2~5 nMInhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (2Z)-4-(dimethylamino)but-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a Michael addition reaction between maleic anhydride and dimethylamine, followed by acid-catalyzed isomerization to stabilize the Z-conformation. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of anhydride to amine), temperature (40–60°C), and pH (neutral to mildly acidic) to favor the (2Z)-isomer. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances yield .
  • Key Parameters : Reaction time (4–6 hours), solvent selection (tetrahydrofuran or acetonitrile), and inert atmosphere to prevent oxidation.

Q. Which spectroscopic techniques are most effective for confirming the structural conformation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR resolves the Z/E isomerism via coupling constants (J = 12–14 Hz for Z-conformation double bonds). The dimethylamino group appears as a singlet at δ 2.8–3.0 ppm.
  • IR Spectroscopy : Carboxylic acid O–H stretches (2500–3000 cm⁻¹) and conjugated C=O vibrations (1680–1720 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (theoretical [M+H]⁺ = 158.0947) and fragmentation patterns .

Q. How can the purity of this compound be assessed using chromatographic methods?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Monitor at 210 nm; retention time ~5.2 minutes.
  • TLC : Silica gel plates with ethyl acetate/methanol (9:1); Rf ≈ 0.4. Visualize with ninhydrin for amine detection.
  • Potentiometric Titration : Quantify carboxylic acid content using 0.1 M NaOH, with endpoint detection at pH 8.3 .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Partitioning Studies : Measure logP (octanol-water) to assess hydrophilicity (predicted logP = -1.2). Use shake-flask methods with HPLC quantification .
  • Degradation Kinetics : Design pseudo-first-order experiments under UV light (254 nm) to track photolysis rates. Monitor degradation products via LC-MS/MS .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to evaluate LC50/EC50 values. Include controls for pH adjustment (4.0–9.0) to account for ionization effects .

Q. How can discrepancies between NMR and IR spectroscopic data for this compound be resolved during structural validation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental IR carbonyl stretches (e.g., 1695 cm⁻¹) with DFT-calculated vibrational frequencies (B3LYP/6-31G* basis set).
  • Solvent Effects : Re-run NMR in DMSO-d6 to enhance resolution of acidic protons. Use 2D-COSY to confirm spin-spin coupling networks.
  • Crystallography : If crystalline, perform X-ray diffraction to unambiguously assign stereochemistry .

Q. What methodological approaches are recommended for assessing the compound’s potential as a chiral ligand in asymmetric catalysis?

  • Methodological Answer :

  • Coordination Studies : Titrate this compound with metal salts (e.g., Cu(II), Zn(II)) in methanol. Monitor UV-Vis shifts (200–400 nm) to confirm complexation.
  • Enantioselectivity Testing : Use the compound in asymmetric aldol reactions. Analyze ee (enantiomeric excess) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with target enzymes (e.g., lipases) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Standardization : Replicate experiments under controlled conditions (25°C, 0.1 M ionic strength). Use nephelometry for turbidity-based solubility thresholds.
  • Ionization Effects : Account for pH-dependent solubility (pKa ≈ 4.2 for carboxylic acid). Perform measurements in buffered solutions (pH 2.0–7.0) .
  • Meta-Analysis : Compare datasets across literature using QSAR (Quantitative Structure-Activity Relationship) models to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-4-(dimethylamino)but-2-enoic acid
Reactant of Route 2
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(2Z)-4-(dimethylamino)but-2-enoic acid

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